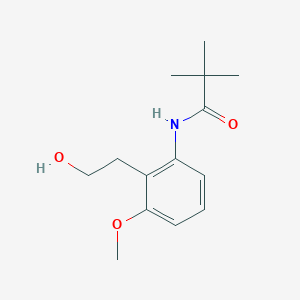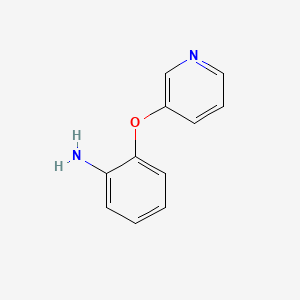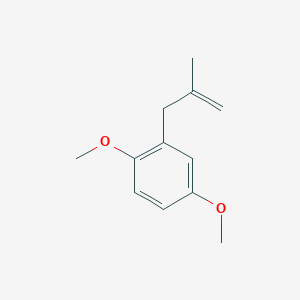
3-(2,5-Dimethoxyphenyl)-2-methyl-1-propene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2,5-Dimethoxyphenyl)-2-methyl-1-propene” is a derivative of propene with a dimethoxyphenyl group attached to the third carbon. The presence of the dimethoxyphenyl group suggests that this compound may have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the dimethoxyphenyl group could potentially influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the dimethoxyphenyl group could potentially make this compound reactive towards certain reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dimethoxyphenyl group could potentially affect its solubility, melting point, and other physical properties .Applications De Recherche Scientifique
Photo-oxidation and Crosslinking of Elastomers
The study of photo-oxidation and crosslinking in elastomers, particularly ethylene-propene-diene monomer (EPDM), which possesses reactive unsaturated side chains, is an area of significant interest. These elastomers were photo-sensitized with various chromophoric groups, including grafted phenyl groups and different carbonyl functions, to understand the predominant processes in their photo-oxidation. This research is crucial for advancements in materials science, offering insights into the durability and functionality of materials under the influence of light and oxygen (Bousquet & Fouassier, 1987).
Metathesis of Functionalized Olefins
The aryloxy complexes of tungsten have been synthesized and their application in the metathesis of non-functionalized and functionalized olefins reviewed. These complexes, particularly the aryloxy (chloro)neopentylidene-tungsten complexes, exhibit significant activity and selectivity in olefin metathesis, a reaction essential for the synthesis of polymers and chemicals. The synthesis and properties of these complexes provide valuable information for the development of catalysts with improved efficiency and selectivity for industrial and research applications (Lefebvre et al., 1995).
Glycerol Hydrogenolysis to 1,3-Propanediol
Glycerol hydrogenolysis to 1,3-propanediol (1,3-PDO) represents an environmentally friendly route to produce a valuable chemical from a renewable resource. Heterogeneous catalysts have been extensively studied for their efficiency in this process, with an emphasis on the influence of active acid and metallic phases on activity and selectivity. The optimization of process variables, including temperature, glycerol concentration, and reactor type, is crucial for enhancing the economic viability of 1,3-PDO production, offering insights into sustainable chemical manufacturing (Alisson Dias da Silva Ruy et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
1,4-dimethoxy-2-(2-methylprop-2-enyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(2)7-10-8-11(13-3)5-6-12(10)14-4/h5-6,8H,1,7H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDWDPQVQYEJCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=C(C=CC(=C1)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80511922 |
Source


|
| Record name | 1,4-Dimethoxy-2-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80511922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dimethoxyphenyl)-2-methyl-1-propene | |
CAS RN |
35205-21-1 |
Source


|
| Record name | 1,4-Dimethoxy-2-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80511922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

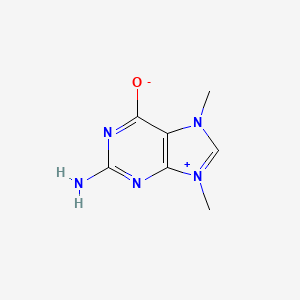
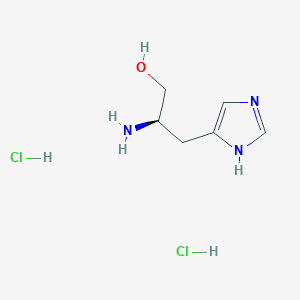

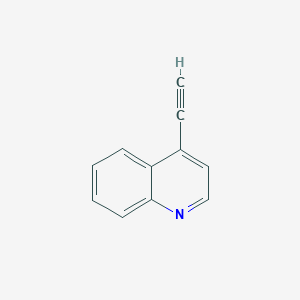
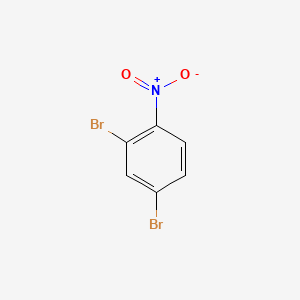
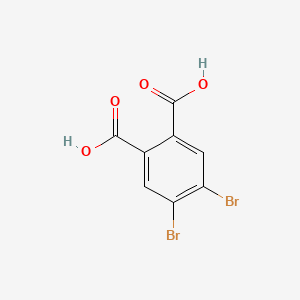
![Ethanamine, N-methyl-2-[2-(phenylmethyl)phenoxy]-](/img/structure/B1315253.png)
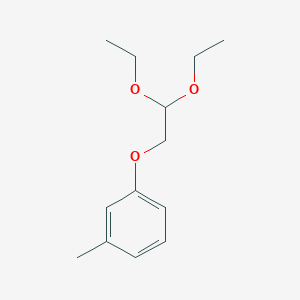
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde](/img/structure/B1315258.png)
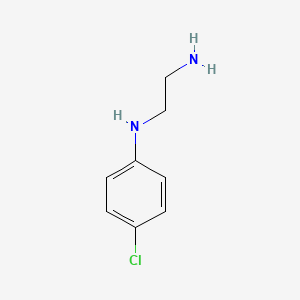
![5-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1315265.png)
![Pyrazolo[1,5-a]pyridin-2-ylmethanol](/img/structure/B1315267.png)
